molecular formula C29H21N3O4 B5020141 N-(3-cyano-4,5-diphenylfuran-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide

N-(3-cyano-4,5-diphenylfuran-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide

Cat. No.: B5020141
M. Wt: 475.5 g/mol
InChI Key: HUULVFQJMDQUPF-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5-diphenylfuran-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide” is a complex organic compound that features a furan ring, a cyano group, and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-4,5-diphenylfuran-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution or addition reactions.

    Attachment of the phthalimide moiety: This step may involve the reaction of the furan derivative with phthalic anhydride under appropriate conditions.

    Formation of the final amide bond: The final step involves coupling the intermediate with a suitable amine to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the cyano group or the phthalimide moiety.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives with additional oxygen functionalities, while reduction could convert the cyano group to an amine.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of organic semiconductors or other advanced materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-diphenylfuran-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide: can be compared with other furan derivatives, phthalimide derivatives, and cyano-containing compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties such as enhanced binding affinity in medicinal applications or unique electronic properties in materials science.

Properties

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O4/c30-18-23-25(19-10-3-1-4-11-19)26(20-12-5-2-6-13-20)36-27(23)31-24(33)16-9-17-32-28(34)21-14-7-8-15-22(21)29(32)35/h1-8,10-15H,9,16-17H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULVFQJMDQUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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